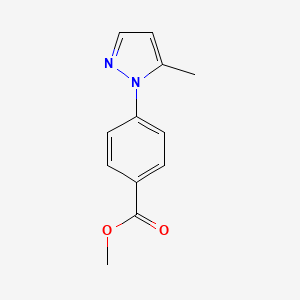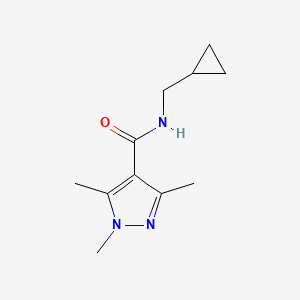
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide is not fully understood, but studies have suggested that it exerts its effects through multiple pathways. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which play a role in cancer cell growth and survival. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has also been shown to inhibit the activity of the glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has also been shown to inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21. In addition, 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been shown to inhibit the aggregation of amyloid-β peptides, which are associated with the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide in lab experiments is its potential as a potent anticancer agent. Studies have shown that 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another advantage is its potential as a treatment for Alzheimer's disease, as it can inhibit the aggregation of amyloid-β peptides. However, one of the limitations of using 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide. One of the directions is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the aggregation of misfolded proteins. Another direction is to investigate its potential as a combination therapy with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide and its potential side effects.
Conclusion:
In conclusion, 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potential as an anticancer agent and a treatment for Alzheimer's disease has been studied extensively. However, further studies are needed to understand its mechanism of action and potential side effects. The future directions for research on 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide include investigating its potential as a treatment for other diseases and as a combination therapy with other anticancer agents.
Synthesemethoden
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can be synthesized through a multistep reaction sequence starting from pyrazole-1-carboxylic acid. The first step involves the reaction of pyrazole-1-carboxylic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-pyrazol-1-ylacetamide. This intermediate is then reacted with 3-amino-6-bromopyridine in the presence of a base and a palladium catalyst to form 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been studied for its potential applications in various areas of scientific research. One of the significant areas of research is its use as a potential anticancer agent. Studies have shown that 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid-β peptides, which are associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-11(16)14-9-3-4-10(12-7-9)15-6-2-5-13-15/h2-7H,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMRUIRVTSKAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)



![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)


![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)

![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
